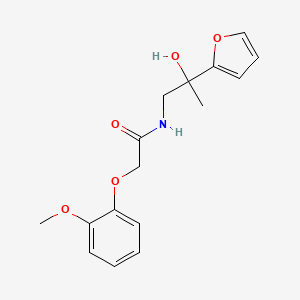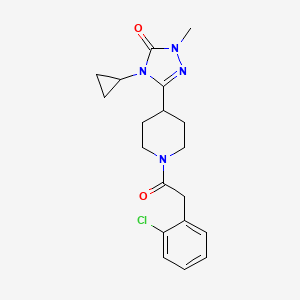
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acid, also known as Boc-L-Val-4-OPip, is a chemical compound used in scientific research. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins. Boc-L-Val-4-OPip has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip is not fully understood. However, it is known to act as a protecting group for the amino acid valine during peptide synthesis. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can also interact with certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has been shown to have a variety of biochemical and physiological effects. It can help improve the stability and bioavailability of certain drugs, making them more effective. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip in lab experiments is its ability to serve as a protecting group for the amino acid valine during peptide synthesis. This can help improve the yield and purity of the synthesized peptides. However, 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can also have certain limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip. One area of interest is its potential use in drug development, as it can help improve the bioavailability and stability of certain drugs. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip may also have potential therapeutic applications in the treatment of diseases such as inflammation, cancer, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip.
Synthesis Methods
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One common method involves reacting Boc-L-Val-OH with 4-piperidone to form 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip. The resulting compound can then be purified using chromatography techniques.
Scientific Research Applications
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has been used in a variety of scientific research applications. It is commonly used in the synthesis of peptides and proteins, as it can serve as a protecting group for the amino acid valine. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has also been studied for its potential use in drug development, as it can help improve the bioavailability and stability of certain drugs.
properties
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-17(21)9-5-4-6-15-10-12-19(13-11-15)18(22)23-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPZKMNAKOUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)


![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)
![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)
![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656244.png)

![7-cyclohexyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656250.png)
